molecular formula C12H8N2O3 B1310482 2-(pyrazine-2-carbonyl)benzoic Acid CAS No. 153078-01-4

2-(pyrazine-2-carbonyl)benzoic Acid

Cat. No.: B1310482
CAS No.: 153078-01-4
M. Wt: 228.2 g/mol
InChI Key: KCAUUIOCDVHRPH-UHFFFAOYSA-N
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Description

2-(Pyrazine-2-carbonyl)benzoic Acid is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a benzoic acid moiety linked to a pyrazine ring via a carbonyl group, a structure recognized as a valuable scaffold in developing biologically active molecules. The pyrazine-2-carbonyl unit is a known pharmacophore in anti-tuberculosis agents . Researchers utilize this and similar structures as synthetic intermediates to create novel compounds for evaluating antimicrobial and antifungal activities . The structural motifs present in this reagent, particularly the amide linkage and aromatic systems, make it a versatile precursor for synthesizing more complex molecules targeting various diseases, including tuberculosis . Its application is strictly confined to laboratory research for the purpose of developing new therapeutic agents. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(pyrazine-2-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-11(10-7-13-5-6-14-10)8-3-1-2-4-9(8)12(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAUUIOCDVHRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyrazine 2 Carbonyl Benzoic Acid and Structurally Analogous Compounds

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the availability of suitably functionalized precursors: an activated pyrazine (B50134) carboxylic acid derivative and a benzoic acid derivative amenable to coupling.

Synthesis of Pyrazine-2-carbonyl Chloride as an Acylating Agent

Pyrazine-2-carbonyl chloride is a key intermediate, serving as a potent acylating agent. Its synthesis is most commonly achieved from pyrazine-2-carboxylic acid. The standard and widely adopted method involves the treatment of pyrazine-2-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). researchgate.netorientjchem.orgprepchem.com This reaction effectively converts the carboxylic acid into the more reactive acyl chloride.

The reaction is often performed in an inert solvent such as methylene chloride. prepchem.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction. researchgate.netprepchem.com The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). prepchem.com Once the reaction is complete, the resulting pyrazine-2-carbonyl chloride solution can often be used directly in the subsequent step without the need for isolation. prepchem.com This straightforward and efficient conversion is fundamental to many synthetic routes targeting pyrazine-containing compounds. nih.govresearchgate.net

Table 1: Reagents for Synthesis of Pyrazine-2-carbonyl Chloride

Precursor Reagent Solvent Catalyst Product

Preparation of Functionalized Benzoic Acid Derivatives for Coupling

The benzoic acid portion of the target molecule can be functionalized to modulate the properties of the final compound. A variety of synthetic methods are available for preparing substituted benzoic acid derivatives.

One common strategy is the electrophilic nitration of a pre-existing benzoic acid derivative. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which allows for the introduction of a nitro group onto the aromatic ring. google.comgoogleapis.com

Another versatile method is the hydrolysis of benzonitrile derivatives. This transformation can be carried out under enzymatic conditions using nitrilase, offering a mild and environmentally friendly route to benzoic acids. google.com

Furthermore, existing functional groups on the benzoic acid ring can be manipulated. For instance, an amino group can be converted to a variety of other substituents via diazotization followed by Sandmeyer or Balz-Schiemann reactions, enabling the introduction of halogens. google.com The carboxylic acid group itself can be converted into an acyl chloride using thionyl chloride, preparing it for subsequent reactions. google.comgoogleapis.com

More contemporary methods include palladium-catalyzed carbonylation reactions. For example, aryl iodides can be converted to their corresponding benzoic acids using carbon monoxide generated in situ from the electrochemical reduction of carbon dioxide (CO₂). nih.gov This approach avoids the direct handling of toxic CO gas.

Carbon-Carbon Bond Forming Reactions for Ketone Linkage

The central challenge in synthesizing 2-(pyrazine-2-carbonyl)benzoic acid is the formation of the carbon-carbon bond that creates the ketone bridge between the pyrazine and benzene (B151609) rings. Several classic and modern organic reactions can be employed for this purpose.

Friedel-Crafts Acylation Approaches with Benzoic Acid Derivatives

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. khanacademy.org In the context of synthesizing the target molecule, this would involve the reaction of pyrazine-2-carbonyl chloride with a benzoic acid derivative in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). semanticscholar.orggoogle.com The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the aromatic ring of the benzoic acid derivative. khanacademy.orgsemanticscholar.org

However, the direct Friedel-Crafts acylation of benzoic acid itself is challenging. The carboxylic acid group is strongly deactivating, making the benzene ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution. beilstein-journals.org The reaction generally works more efficiently with electron-rich aromatic substrates. beilstein-journals.org Despite this, Friedel-Crafts-type reactions remain a powerful tool, and modifications of the reaction conditions or the use of more reactive benzoic acid derivatives (e.g., those with activating groups) could potentially overcome this limitation. Some modern approaches have even demonstrated that amides, typically unreactive in these conditions, can be used as acylating agents in the presence of superacids like trifluoromethanesulfonic acid. nih.gov

Table 2: Key Components of Friedel-Crafts Acylation

Component Role Example
Aromatic Substrate Nucleophile Benzoic acid derivative
Acylating Agent Electrophile precursor Pyrazine-2-carbonyl chloride

Palladium-Catalyzed Coupling Reactions for Aryl Ketone Formation

Modern synthetic chemistry offers powerful alternatives to the classical Friedel-Crafts reaction, with palladium-catalyzed cross-coupling reactions being at the forefront for C-C bond formation. These methods often provide greater functional group tolerance and milder reaction conditions.

The synthesis of aryl ketones can be achieved through various palladium-catalyzed reactions, such as variants of the Stille, Suzuki, or Heck couplings. nih.gov For the synthesis of this compound, a plausible strategy would involve the coupling of an organometallic derivative of benzoic acid (e.g., a boronic acid or stannane) with pyrazine-2-carbonyl chloride. The choice of palladium catalyst and ligands can be crucial for the selectivity and efficiency of the reaction, either favoring the desired ketone product or leading to decarbonylated byproducts. nih.gov For instance, the use of Pd(OAc)₂ has been shown to selectively produce aroyl C-glycals from aroyl chlorides and stannyl glycals. nih.gov These coupling reactions represent a versatile and highly adaptable approach for constructing the desired acyl-benzoyl linkage. researchgate.net

Alternative Coupling Strategies for Acyl-Benzoyl Connections

Beyond the well-established Friedel-Crafts and palladium-catalyzed methods, other strategies can be envisioned for the formation of the acyl-benzoyl bond. The 2-acylbenzoic acid structural motif is a valuable synthon in organic chemistry, serving as a precursor for a wide range of heterocyclic compounds such as phthalides and isoindolines. researchgate.netresearchgate.net This has driven the development of various synthetic methods for their preparation.

Alternative approaches could include organocatalytic methods or reactions involving other transition metals. For example, tin powder has been used to mediate cascade reactions of 2-formylbenzoic acids to construct phthalide compounds. researchgate.net While not a direct formation of the ketone from two separate aromatic precursors, such intramolecular cyclizations and related reactions highlight the diverse reactivity of functionalized benzoic acids. Furthermore, photochemical methods are emerging as powerful tools in organic synthesis. For instance, a thiobenzoic acid-catalyzed Cα–H cross-coupling of benzyl alcohols with α-ketoacid derivatives has been reported, proceeding under photoredox conditions. acs.org Exploring such novel catalytic systems could open new avenues for the synthesis of this compound and its analogs.

Multi-Step Synthetic Sequences and Intermediate Compound Characterization

Multi-step syntheses are essential for constructing complex molecules like pyrazine-benzoic acid conjugates. These sequences allow for the gradual build-up of molecular complexity and the introduction of specific functional groups at desired positions. A critical aspect of these sequences is the isolation and characterization of intermediate compounds at each stage to confirm their structure and purity before proceeding to the next step. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are indispensable tools for this purpose.

While not a direct synthesis of the pyrazine ring itself, base hydrolysis is a crucial reaction for converting precursor functional groups, such as nitriles or esters, into the carboxylic acids necessary for forming pyrazine-carboxylic acid derivatives. For instance, the alkaline hydrolysis of 2,5-dicyano-3,6-diphenylpyrazine can yield 2-carboxy-5-hydroxy-3,6-diphenylpyrazine. Similarly, base-catalyzed dehydrogenative coupling reactions are employed in the synthesis of pyrazine derivatives. In these reactions, a base is often required to facilitate the formation of the active catalytic species or to promote key steps in the reaction mechanism. For example, the synthesis of 2,5-disubstituted pyrazines from 2-amino alcohols catalyzed by manganese pincer complexes requires a base like potassium hydride (KH) for the reaction to proceed efficiently. nih.gov

Imine formation is a foundational step in many pyrazine synthesis pathways. It typically involves the condensation of an amine with a carbonyl compound. This strategy is evident in the synthesis of various heterocyclic systems incorporating a pyrazine moiety. For example, a plausible mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives involves the initial condensation of 2-aminopyrazine with an aryl aldehyde to form an imine intermediate. This intermediate then undergoes further cycloaddition to yield the final product.

Cyclization and condensation are the cornerstone reactions for building the pyrazine ring and attaching the benzoic acid moiety.

Cyclization to form the Pyrazine Ring: The most traditional and widely used method for forming the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govyoutube.com This reaction initially forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine ring. nih.govyoutube.com This robust method allows for the synthesis of symmetrically and asymmetrically substituted pyrazines depending on the choice of starting materials.

Condensation to form Pyrazine-Benzoic Acid Conjugates: Once a pyrazine core with a carboxylic acid handle is obtained (e.g., pyrazine-2-carboxylic acid), it can be coupled with a substituted aniline (B41778) or other amino-functionalized benzoic acid derivative through a condensation reaction to form an amide bond. This is a common and versatile strategy for creating pyrazine-amide conjugates. nih.gov To facilitate this reaction, the carboxylic acid is typically activated. Common methods include:

Conversion to an Acid Chloride: The pyrazine-2-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive pyrazine-2-carbonyl chloride. nih.gov This intermediate readily reacts with an amine to form the amide.

Use of Coupling Reagents: A variety of modern coupling reagents can be used to directly facilitate amide bond formation between the carboxylic acid and the amine, avoiding the need to isolate the acid chloride. Examples of such reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt), or propylphosphonic anhydride (T3P). rjpbcs.com

For example, a common synthetic route involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines to produce a series of pyrazine-2-carboxamides. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of catalyst, solvent, base, reaction temperature, and time.

In the manganese-catalyzed synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, a systematic optimization was performed. nih.gov The study evaluated different manganese pincer complexes, bases, solvents, and temperatures. The results indicated that a specific catalyst (complex 2) in combination with potassium hydride (KH) as the base, toluene as the solvent, and a temperature of 150 °C for 24 hours provided the highest yield (99%). nih.gov

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Complex 2KHToluene1502499
2Complex 2KHTHF1502425
3Complex 2KH1,4-Dioxane1502430
4Complex 2KHToluene1252480
5Complex 2KHToluene1501285
6Complex 2NaHToluene1502490
7Complex 2K₂CO₃Toluene1502415

Data adapted from a study on the dehydrogenative coupling of 2-phenylglycinol. nih.gov

The data demonstrates the significant impact of solvent and temperature on the reaction outcome, with toluene at 150 °C being superior to other tested conditions. nih.gov The choice of base was also shown to be critical, with the strong base KH providing the best results. nih.gov Such systematic screening is a standard approach to enhance the efficiency of synthetic protocols.

Modern Purification and Isolation Techniques for Complex Organic Syntheses

The isolation and purification of the final product from the reaction mixture are critical steps to obtain a compound of high purity. A multi-step approach is typically employed for complex organic molecules like pyrazine derivatives.

Reaction Monitoring: The progress of the synthesis is often monitored by Thin Layer Chromatography (TLC) to determine the point of completion and to identify the number of components in the reaction mixture.

Work-up: Once the reaction is complete, a standard work-up procedure is performed. This usually involves quenching the reaction, for example, by pouring the mixture into cold water. nih.gov The product is then extracted from the aqueous phase into an immiscible organic solvent, such as dichloromethane. The organic layer is subsequently washed with water or brine to remove inorganic impurities, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure (in vacuo).

Chromatography: The crude product obtained after the work-up is often purified by column chromatography. Silica gel is a common stationary phase used for this purpose. A suitable solvent system (eluent) is chosen to separate the desired compound from any remaining starting materials, reagents, or byproducts.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. reachemchemicals.com The crude solid is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the formation of pure crystals of the product, leaving impurities behind in the solution. reachemchemicals.comgoogle.com Recrystallization from a solvent like aqueous ethanol is a common final purification step for pyrazine amides. nih.gov

Purity Analysis: The purity of the final compound is often assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can provide quantitative information about the purity level.

This combination of extraction, chromatography, and crystallization is standard practice for isolating and purifying complex heterocyclic compounds in modern organic synthesis. reachemchemicals.com

Advanced Spectroscopic and Structural Characterization of 2 Pyrazine 2 Carbonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and electronic environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Proton Environments

The ¹H-NMR spectrum of 2-(pyrazine-2-carbonyl)benzoic acid is predicted to display signals corresponding to the protons on the pyrazine (B50134) ring, the benzene (B151609) ring, and the carboxylic acid. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the carbonyl groups significantly influences the chemical shifts of nearby protons, causing them to appear in the downfield region of the spectrum.

The pyrazine ring contains three protons, which would appear as distinct signals. The proton on the carbon between the two nitrogen atoms would be the most deshielded. The protons on the benzoic acid ring would also exhibit characteristic splitting patterns based on their positions relative to the carbonyl and carboxylic acid groups. nih.govchemicalbook.com The carboxylic acid proton typically appears as a very broad singlet far downfield, often above 10 ppm, due to hydrogen bonding. rsc.orgpreprints.org

Table 1: Predicted ¹H-NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
>11.0 Broad Singlet 1H, -COOH
9.0 - 9.2 Doublet 1H, Pyrazine-H
8.8 - 9.0 Doublet 1H, Pyrazine-H
8.7 - 8.9 Doublet of Doublets 1H, Pyrazine-H
8.1 - 8.3 Doublet 1H, Benzene-H
7.5 - 7.8 Multiplet 3H, Benzene-H

Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Carbon Framework

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the electronic environment of the carbon atoms.

The spectrum is expected to show two signals in the downfield region corresponding to the two carbonyl carbons (ketone and carboxylic acid), typically found between 160-200 ppm. nih.govresearchgate.net The carbon of the carboxylic acid group is generally observed around 165-175 ppm. docbrown.info The carbons of the pyrazine and benzene rings will appear in the aromatic region (approximately 120-150 ppm). The specific chemical shifts of the aromatic carbons are influenced by the substitution pattern. nih.govspectrabase.com

Table 2: Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~190 Ketone Carbonyl (C=O)
~167 Carboxylic Acid Carbonyl (-COOH)
145 - 150 Pyrazine Ring Carbons
142 - 148 Pyrazine Ring Carbons
128 - 140 Benzene Ring Carbons

Note: Predicted values are based on analysis of similar structures. The spectrum would show a total of 12 distinct signals for the 12 carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Analysis of Carbonyl (C=O) Stretching Frequencies

The structure of this compound features two distinct carbonyl groups: a ketone linking the two aromatic rings and a carboxylic acid. These are expected to produce strong, sharp absorption bands in the IR spectrum.

Aryl Ketone C=O Stretch: The carbonyl group of the ketone, being conjugated with both the pyrazine and benzene rings, is expected to absorb in the range of 1690-1660 cm⁻¹.

Carboxylic Acid C=O Stretch: The carbonyl of a carboxylic acid typically shows a strong stretching band between 1760 and 1690 cm⁻¹. orgchemboulder.com For aromatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is often observed around 1710-1680 cm⁻¹. libretexts.orgdocbrown.info

Due to the proximity of these ranges, the two carbonyl bands may appear as a single broad, strong peak or as two closely spaced, potentially overlapping peaks.

Identification of Pyrazine and Carboxylic Acid Vibrational Modes

Beyond the carbonyl groups, other functional groups in the molecule have characteristic IR absorptions.

Carboxylic Acid O-H Stretch: A hallmark of a carboxylic acid is the extremely broad absorption band for the O-H stretching vibration, which appears from approximately 3300 to 2500 cm⁻¹. libretexts.orgdocbrown.info This broadness is a result of extensive hydrogen bonding between molecules, forming dimers in the solid state or in concentrated solutions. orgchemboulder.com This band often overlaps with the C-H stretching vibrations.

Carboxylic Acid C-O Stretch and O-H Bend: Carboxylic acids also display a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.comdocbrown.info

Pyrazine and Benzene Vibrations: The pyrazine ring exhibits characteristic C-N stretching vibrations, often found in the 1350-1250 cm⁻¹ region. researchgate.net Both the pyrazine and benzene rings will show C-H stretching vibrations just above 3000 cm⁻¹ and various C=C ring stretching ("in-plane") vibrations in the 1625-1400 cm⁻¹ region. docbrown.inforesearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad) O-H Stretch Carboxylic Acid
>3000 C-H Stretch Aromatic (Pyrazine, Benzene)
1710 - 1680 C=O Stretch Carboxylic Acid
1690 - 1660 C=O Stretch Ketone
1625 - 1400 C=C & C=N Stretch Aromatic Rings
1320 - 1210 C-O Stretch Carboxylic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₂H₈N₂O₃, which corresponds to a molecular weight of 228.20 g/mol . chemscene.com

In an MS experiment, the molecule is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 228. The fragmentation of this molecular ion would provide further structural confirmation. Plausible fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl groups, which are typically weak points in the structure.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Identity Description
228 [M]⁺ Molecular Ion
211 [M - OH]⁺ Loss of hydroxyl radical
183 [M - COOH]⁺ Loss of carboxylic acid group
155 [M - COOH - CO]⁺ Subsequent loss of carbon monoxide
105 [C₇H₅O]⁺ Benzoyl cation
77 [C₆H₅]⁺ Phenyl cation

Note: These represent plausible major fragments; other minor fragments would also be present.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₈N₂O₃, the expected monoisotopic mass is 228.0535 g/mol . HRMS analysis provides an experimentally determined mass with high accuracy, typically within a few parts per million (ppm) of the theoretical value, confirming the elemental formula. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not detailed in the provided search results, the technique generally involves soft ionization methods, such as electrospray ionization (ESI), coupled with a high-resolution mass analyzer like an Orbitrap or time-of-flight (TOF) detector. The resulting data would confirm the presence of the [M-H]⁻ ion at a mass-to-charge ratio (m/z) extremely close to 227.0458, providing unequivocal evidence of the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, nonvolatile compounds like this compound. sci-hub.se In ESI-MS, the analyte is ionized directly from a solution, typically yielding protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. sci-hub.se For this compound, with a molecular weight of 228.20 g/mol , the most prominent ion observed in negative ion mode would be the [M-H]⁻ ion at an m/z of approximately 227.2. chemscene.comchemscene.com

The fragmentation of deprotonated benzoic acid derivatives in ESI-MS often involves the characteristic loss of carbon dioxide (CO₂). sci-hub.se This process can sometimes be observed as a "reversible reaction" within the mass spectrometer, where the fragment ion may recapture a CO₂ molecule. sci-hub.se The analysis of pyrazines and their derivatives has been successfully performed using techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with ESI, demonstrating the robustness of this method for quantifying such compounds. nih.gov

Ion Type Predicted m/z Significance
[M-H]⁻~227.2Deprotonated molecular ion, confirming molecular weight.
[M-H-CO₂]⁻~183.2Fragment ion resulting from the loss of carbon dioxide from the carboxylic acid group.

Solid-State Structural Characterization by X-ray Diffraction

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) offers the most precise and detailed information about the molecular structure of a compound. While a specific SCXRD study for this compound was not found, related structures provide valuable insights. For instance, the analysis of cocrystals containing pyrazinamide (B1679903) reveals how pyrazine and benzoic acid moieties interact. researchgate.netnih.gov In these structures, hydrogen bonding plays a crucial role, with common motifs including acid-acid O-H···O hydrogen bonds forming centrosymmetric dimers. researchgate.netnih.gov Additionally, C-H···N and C-H···O interactions, along with π-π stacking between the pyrazine and benzene rings, contribute to the formation of complex three-dimensional networks. researchgate.netnih.gov

The structural analysis of similar molecules, such as substituted pyrazines and benzoic acid derivatives, consistently highlights the planarity of the aromatic rings and the importance of hydrogen bonding and π-stacking in dictating the crystal packing. mdpi.comnih.govnih.gov These studies utilize diffractometers to collect diffraction data, and the resulting structures are solved and refined using specialized software. mdpi.commdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. The PXRD pattern is a fingerprint of a specific crystalline solid. While a specific PXRD pattern for this compound is not available in the provided results, its application is evident in the characterization of related materials, such as cocrystals of pyrazinamide. researchgate.net In these studies, PXRD is used to monitor the formation of new crystalline phases during cocrystallization screening. researchgate.net The technique is also essential for characterizing novel multi-component crystalline phases and studying their properties. researchgate.net

Thermal Analysis Techniques for Material Stability and Phase Transitions

Thermal analysis methods are employed to study the physical and chemical properties of materials as a function of temperature. These techniques are vital for understanding the thermal stability and phase behavior of compounds like this compound.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability and decomposition. Although a specific TGA curve for this compound is not provided, the application of TGA is demonstrated in the study of pharmaceutical cocrystals containing pyrazinamide. In these cases, TGA, often coupled with differential scanning calorimetry (DSC), is used to characterize the thermal stability of the new crystalline forms. researchgate.net The analysis reveals the temperatures at which decomposition begins and the subsequent mass loss events, offering insights into the material's thermal robustness.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a valuable tool for investigating thermal events such as melting, crystallization, and decomposition.

The thermal behavior of pyrazine carboxylic acids and their derivatives can be influenced by the nature and position of substituents on the pyrazine ring. For example, the introduction of a second carboxylic acid group, as in pyrazinedicarboxylic acid, leads to a different thermal decomposition pathway involving exothermic decarboxylation followed by an endothermic decomposition similar to the monocarboxylic acid. researchgate.net

Based on a comprehensive search of available scientific literature, detailed computational chemistry studies specifically focusing on this compound appear to be limited. Published research providing specific data for its optimized geometry, electronic properties, and charge distribution is not readily accessible.

Therefore, it is not possible to generate an article with detailed research findings and specific data tables for "this compound" as requested in the prompt's outline.

However, it is possible to describe the established computational methodologies that are routinely applied to similar pyrazine-containing molecules. Studies on various pyrazine carboxamide derivatives consistently employ Density Functional Theory (DFT) to investigate their molecular structure and electronic properties.

For instance, a typical computational analysis for a molecule like this compound would involve:

Geometry Optimization: Using a functional like B3LYP, often paired with a basis set such as 6-31++G(d,p) or 6-311G, to find the most stable three-dimensional structure of the molecule. This process would determine key bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred conformation.

Electronic Property Analysis:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The difference between these energies (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule would interact with other chemical species.

Charge Analysis: Methods like Natural Bond Orbital (NBO) analysis would be used to quantify the charge distribution on each atom and describe charge transfer interactions within the molecule, offering insights into its electronic stability and bonding characteristics.

While these are the standard and expected analyses, the specific quantitative results (e.g., HOMO-LUMO energy values in eV, specific bond lengths in Å) for this compound are not available in the reviewed literature. Fulfilling the request for data tables and detailed findings would require performing novel computational research, which is beyond the scope of this response.

Computational Chemistry Approaches for 2 Pyrazine 2 Carbonyl Benzoic Acid

Reactivity Descriptors and Conceptual DFT

Conceptual Density Functional Theory (DFT) serves as a powerful framework for quantifying and understanding the chemical reactivity of molecules. frontiersin.org By utilizing key quantum mechanical properties, such as electron density, it provides a set of descriptors that predict how a molecule will behave in a chemical reaction. These descriptors help in identifying the most reactive sites within a molecule, offering insights into its electrophilic and nucleophilic nature. frontiersin.orgchemrxiv.org For a molecule like 2-(pyrazine-2-carbonyl)benzoic acid, these computational tools can predict its interaction tendencies, stability, and the regions most susceptible to chemical attack.

The foundation of these descriptors lies in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgresearchgate.net The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.org

To pinpoint specific reactive sites within this compound, local reactivity descriptors such as Fukui functions are calculated. The Fukui function, f(r), measures the change in electron density at a specific point 'r' when an electron is added to or removed from the molecule. This allows for the identification of sites prone to nucleophilic, electrophilic, or radical attack. frontiersin.orgresearchgate.net

f+(r) : Corresponds to a nucleophilic attack (electron acceptance) and highlights the sites where an incoming nucleophile would most likely interact.

f-(r) : Corresponds to an electrophilic attack (electron donation) and indicates the sites most susceptible to an attack by an electrophile.

f0(r) : Relates to a radical attack.

Key global reactivity indices include:

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. researchgate.net

Chemical Hardness (η) : Quantifies the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. semanticscholar.org

Global Electrophilicity Index (ω) : This index, defined by Parr, provides a quantitative measure of a molecule's energy stabilization when it accepts electrons from the environment. It is invaluable for classifying molecules as strong or marginal electrophiles. chemrxiv.org

Nucleophilicity Index (N) : A measure of the electron-donating capability of a molecule.

The calculation of these descriptors for this compound would involve geometry optimization using a suitable DFT functional (like B3LYP) and basis set, followed by the computation of the necessary electronic properties to derive the global and local reactivity indices. ijournalse.orgelectrochemsci.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. ijournalse.orgnih.gov This method is widely used in drug discovery and materials science to predict the activity of new, unsynthesized molecules and to understand the structural features that govern their function. japsonline.com For pyrazine (B50134) derivatives, QSAR studies have been successfully employed to predict properties ranging from antiproliferative and antibacterial activity to corrosion inhibition and olfactive thresholds. semanticscholar.orgelectrochemsci.orgnih.govnih.gov

The core principle of QSAR is that the variations in the biological activity of a group of analogous compounds are dependent on the changes in their molecular structure. researchgate.net By quantifying these structural changes through molecular descriptors, statistical models can be built to predict the activity of related compounds like this compound.

The first and most critical step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For pyrazine derivatives, a wide array of descriptors are typically calculated using quantum chemistry software and specialized programs. ijournalse.orgelectrochemsci.org These descriptors can be broadly categorized as follows:

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the energy of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and atomic charges (e.g., NBO charges). semanticscholar.orgelectrochemsci.org These are often calculated using DFT methods. ijournalse.org

Topological Descriptors : These are derived from the 2D representation of the molecule and describe its connectivity and shape. The Wiener index is an example of a topological descriptor.

Geometrical (3D) Descriptors : These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape. Examples include molecular volume, surface area, and ovality. electrochemsci.org

Hydrophobic Descriptors : These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological targets. The partition coefficient (log P) is the most common hydrophobic descriptor. electrochemsci.org

The table below summarizes some of the key molecular descriptors used in QSAR studies of pyrazine derivatives.

Descriptor CategoryExample DescriptorsDescription
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Dipole Moment (µ)Measures the polarity of the molecule.
Geometrical Molecular Volume (MV)The volume occupied by the molecule.
Surface AreaThe total surface area of the molecule.
Hydrophobic Log PThe logarithm of the partition coefficient between octanol and water; measures hydrophobicity.
Topological Wiener Index (W)A distance-based index related to molecular branching.

Once the molecular descriptors are calculated for a series of pyrazine derivatives with known experimental activities, statistical methods are used to build the QSAR model. The goal is to find the best correlation between a subset of descriptors and the observed activity. nih.gov

Commonly used statistical techniques include:

Multiple Linear Regression (MLR) : This method creates a linear equation that relates the biological activity to the most significant molecular descriptors. ijournalse.orgelectrochemsci.org

Partial Least Squares (PLS) : A regression technique that is useful when the number of descriptors is large or when they are correlated.

Artificial Neural Networks (ANN) : A non-linear modeling technique inspired by the human brain that can capture complex relationships between structure and activity. semanticscholar.orgnih.gov

For instance, QSAR studies on pyrazine-containing thiazolines and thiazolidinones have shown that their antitubercular and antibacterial activities are well-correlated with a combination of electronic, topological, and hydrophobic descriptors. nih.gov Similarly, the corrosion inhibition efficiency of pyrazine derivatives has been successfully modeled using descriptors such as LUMO energy, dipole moment, and molecular volume. electrochemsci.org The predictive power of these models is rigorously evaluated using internal and external validation techniques to ensure their reliability for predicting the activity of new compounds. ijournalse.orgnih.gov Such a model could be used to predict the potential biological activity of this compound based on its calculated descriptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.orgresearchgate.net This technique is instrumental in structure-based drug design, providing critical insights into the binding mode, affinity, and specific interactions between a ligand and its biological target at an atomic level. researchgate.net For this compound and its analogs, docking simulations can elucidate how they interact with the active sites of specific enzymes or receptors, thereby explaining their mechanism of action and guiding the design of more potent derivatives. researchgate.netmdpi.com

The process involves placing the ligand in various conformations and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.net A lower score generally indicates a more favorable binding interaction. researchgate.net

Studies on pyrazine derivatives have demonstrated their ability to interact with a variety of protein targets. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interactions involve hydrogen bonds to the pyrazine nitrogen atoms, which act as acceptors. researchgate.netnih.gov Additionally, π-interactions, coordination with metal ions, and weak hydrogen bonds are frequently observed. researchgate.netnih.gov

For example, molecular docking of pyrazine-2-carboxylic acid derivatives against the Mycobacterium tuberculosis InhA protein has been performed to evaluate their potential as antitubercular agents. researchgate.netresearchgate.net These studies revealed that the derivatives could fit into the active site, with interactions stabilized by hydrogen bonds and π-π stacking. researchgate.net Similarly, pyrazine-linked 2-aminobenzamides have been docked into the active sites of histone deacetylase (HDAC) enzymes, where the pyrazine ring participates in key interactions. mdpi.comsemanticscholar.org

A particularly relevant study identified 2,6-disubstituted pyrazines containing a benzoic acid moiety as potent inhibitors of Casein Kinase 2 (CSNK2A). nih.gov X-ray co-crystal structures confirmed that the pyrazine nitrogen forms a crucial hydrogen bond with the backbone amide of a valine residue (V116) in the kinase hinge region, while the carboxylic acid group forms polar interactions with a key lysine residue (K68). nih.gov These findings highlight the specific and critical role of the pyrazine and benzoic acid groups in binding to the target, providing a clear rationale for the observed activity.

The table below summarizes findings from docking studies on compounds analogous to this compound.

Compound ClassProtein TargetKey Interactions Observed
Pyrazine-2-carboxylic acid derivativesMycobacterium tuberculosis InhAHydrogen bonding, π-π stacking. researchgate.net
Pyrazine-linked 2-aminobenzamidesHistone Deacetylase (HDAC)Ionic hydrogen bonding with aspartate residues. mdpi.comsemanticscholar.org
4-(6-amino-pyrazin-2-yl)benzoic acidsCasein Kinase 2 (CSNK2A)Hydrogen bond from pyrazine N to Valine backbone; polar interactions from carboxylic acid to Lysine. nih.gov
Pyrazine-pyridone derivativesBacterial enzymes (e.g., PDB: 4DUH)Hydrogen bonding, π-hydrogen bonds. nih.gov

These simulations underscore the pyrazine moiety not merely as an aromatic scaffold but as an active participant in molecular recognition, capable of forming specific and directional interactions that are vital for biological activity. researchgate.netnih.gov

Coordination Chemistry: 2 Pyrazine 2 Carbonyl Benzoic Acid As a Ligand

Ligand Design and Potential Chelation Modes

The structure of 2-(pyrazine-2-carbonyl)benzoic acid, featuring both a pyrazine (B50134) ring and a carboxylic acid group attached to a central benzene (B151609) ring, makes it a prime candidate for a multidentate ligand. Its design allows for various coordination modes, with a particular emphasis on forming stable chelate rings with metal ions.

Anticipated N,O-Coordination via Pyrazine Nitrogen and Carboxyl/Carbonyl Oxygen

The molecular architecture of this compound suggests a strong potential for acting as a bidentate or tridentate ligand. The most anticipated chelation involves the nitrogen atom of the pyrazine ring and an oxygen atom from either the carboxylate group or the carbonyl bridge. This N,O-coordination is a common feature for ligands containing both N-heterocyclic rings and carboxylate functionalities. rsc.org The dual functionality of pyrazine-2-carboxylate (B1225951), a related compound, having both ring nitrogens and carboxylato oxygens as donor groups, gives it distinctive and reliable networking capabilities. rsc.org This ability to form stable five- or six-membered chelate rings is a critical factor in the formation of stable metal complexes. In complexes with its deprotonated form, 2-(pyrazine-2-carbonyl)benzoate, the coordination typically involves one of the pyrazine nitrogen atoms and the oxygen atom of the carboxylate group, creating a stable chelating environment around the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives has been achieved with various transition and lanthanide metal ions. These syntheses are often carried out in solution, sometimes under hydrothermal or solvothermal conditions, leading to the formation of crystalline products. nih.govnih.gov

Complexation with Transition Metal Ions (e.g., Co(II), Cu(II), Pt(II))

Cobalt(II) Complexes: Cobalt(II) complexes have been synthesized using pyrazine-based ligands, including pyrazine-2-carboxamide, a derivative of the title compound. nsf.govresearchgate.net For instance, a mononuclear Co(II) complex was synthesized using two-nitrobenzoic acid and pyrazine-2-carboxamide ligands, resulting in an octahedral coordination geometry with water molecules in the axial positions. nsf.gov The synthesis of Co(II) coordination polymers with pyrazine and succinate (B1194679) as ligands has also been reported, where the solvent was found to influence the final architecture of the complex. nih.gov In some cases, the Co(II) ion is coordinated by pyrazine nitrogen and other donor atoms from co-ligands, leading to the formation of one-dimensional chains or more complex three-dimensional supramolecular structures. researchgate.netmdpi.com

Copper(II) Complexes: Copper(II) readily forms complexes with pyrazine-containing ligands. nih.govrsc.orgresearchgate.net For example, a mononuclear copper(II) complex with a ligand derived from 2-hydroxy-benzoic acid and an amino-pyridin-2-yl-methylene hydrazide was synthesized, showing a quadrilateral coordination environment around the Cu(II) ion. asianpubs.orgresearchgate.net The reaction of copper(II) salts with pyrazine-2-carboxylate can yield one-dimensional coordination polymers. researchgate.net In these structures, the pyrazine-2-carboxylate ligand can bridge copper centers, utilizing both its nitrogen and oxygen donor atoms. The stoichiometry and dimensionality of the resulting copper(II) complexes can be influenced by the presence of other coordinating anions or solvent molecules. rsc.orgrsc.org

Platinum(II) Complexes: While specific studies on this compound with Pt(II) are less common, research on related ligands provides insights. Platinum(II) complexes have been synthesized with ligands such as benzoic acid hydrazides and nitropyrazoles. nih.govnih.gov These complexes often exhibit a square-planar geometry, which is characteristic of Pt(II) coordination chemistry. nih.gov For example, Pt(II) complexes with benzoic acid hydrazide have been prepared and structurally proposed to be cis-square planar, with the hydrazide ligand coordinating through its NH2 group. nih.gov Cyclometalated platinum(II) complexes containing N-heterocyclic carbene ligands have also been developed, showing unique photophysical properties and stability. rsc.orgmdpi.com

Complexation with Lanthanide Metal Ions (e.g., Eu(III))

The coordination chemistry of this compound and its simpler analogue, pyrazine-2-carboxylic acid, with lanthanide ions, particularly Europium(III), has been explored due to the potential for luminescent materials. researchgate.neteco-vector.com The pyrazine-based ligand can act as an "antenna," absorbing energy and transferring it to the Eu(III) ion, which then emits light at its characteristic wavelengths. researchgate.netrsc.org The synthesis of Eu(III) compounds with pyrazine-2-carboxylic acid has been reported, where the composition and coordination mode were established through various analytical techniques. researchgate.neteco-vector.com The introduction of nitrogen atoms into the aromatic ring, as in pyrazine, significantly influences the luminescent properties of the resulting lanthanide complexes. researchgate.net The coordination environment around the Eu(III) ion in these complexes is often high, with nine-coordinate geometries being common. nih.govmdpi.com

Stoichiometry and Stability of Coordination Complexes

The stoichiometry of complexes involving pyrazine-based ligands can vary. For mononuclear complexes, a 1:1 or 1:2 metal-to-ligand ratio is often observed. researchgate.net For example, studies on mononuclear pyrazine-2-carbohydrazone metal complexes suggest a 1:1 metal to ligand stoichiometry. researchgate.net The stability of these complexes has also been investigated. For instance, the formation constants for manganese(II) complexes with pyrazine have been determined spectrophotometrically, with a log β110 value of 4.6 ± 0.1 reported for the manganese(II)-pyrazine complex. nih.gov Thermal analysis has been used to assess the stability of various metal complexes, providing information on their decomposition pathways and thermal endurance. researchgate.netresearchgate.net

Structural Analysis of Metal Complexes

Single-crystal X-ray diffraction is a powerful tool for the definitive structural characterization of these coordination compounds. The crystal structures of several Co(II), Cu(II), and Eu(III) complexes with ligands related to this compound have been determined.

For Co(II) complexes, crystal structure analysis has revealed both mononuclear and polynuclear structures. nsf.govresearchgate.netmdpi.com In a mononuclear Co(II) complex with pyrazine-2-carboxamide and two-nitrobenzoic acid, the cobalt center adopts a distorted octahedral geometry. nsf.gov Binuclear Co(II) complexes have also been characterized, where the metal centers are bridged by the organic ligands. researchgate.net

In the case of Cu(II) complexes, X-ray diffraction has confirmed the formation of various architectures, from mononuclear units to one-dimensional chains. rsc.orgresearchgate.netasianpubs.orgresearchgate.net For example, the crystal structure of a copper(II) complex with a pyrazine-containing pyridylalkylamide ligand revealed a binuclear molecular species. researchgate.net In another instance, a one-dimensional polymeric chain was formed with bridging pyrazine-2-carboxylate ligands. researchgate.net

Structural analysis of Eu(III) complexes with pyrazine-2-carboxylic acid has shown that the europium(III) atom can be nine-coordinate, surrounded by oxygen and nitrogen atoms from three pyca− ligands, a bridging carboxylate oxygen from a neighboring molecule, and oxygen atoms from water molecules. researchgate.net The crystal structure of a Eu(III) complex with a benzothiazole-substituted pyridine-2-carboxylate ligand also revealed a nine-coordinate mononuclear complex. nih.gov These detailed structural studies provide crucial insights into the coordination preferences of the ligand and the geometry of the resulting metal complexes.

Interactive Table of Selected Metal Complexes

Metal IonLigand SystemStoichiometry (Metal:Ligand)Coordination GeometryReference
Co(II)Pyrazine-2-carboxamide / 2-nitrobenzoic acid-Octahedral nsf.gov
Co(II)Pyrazine / Succinate1:1 (Co:pyz) in one caseOctahedral nih.gov
Cu(II)Pyrazine-2-carboxylate1:1Pseudo-square-pyramidal researchgate.net
Cu(II)(E)-3-chloro-6-[2-(pyrazin-2-ylmethylene)hydrazinyl]pyridazine1:1- rsc.org
Eu(III)Pyrazine-2-carboxylic acid1:3Nine-coordinate researchgate.net
Eu(III)Benzothiazole-substituted pyridine-2-carboxylate1:3Nine-coordinate nih.gov

Crystal Structure Determination of Metal-Ligand Adducts

The precise arrangement of atoms within a metal-ligand complex is fundamental to understanding its properties. X-ray crystallography is the definitive technique for elucidating these three-dimensional structures.

New complexes of copper(II), zinc(II), and nickel(II) with pyrazine-2-carboxylic acid have been synthesized and their crystal and molecular structures determined using automatic diffractometers. bohrium.com Similarly, the crystal structure of a new binuclear zinc(II) complex, [Zn2(μ-DPzCA)(2-MPzCI)Cl3], was determined by single-crystal X-ray diffraction. inorgchemres.org In this complex, the 2-cyanopyrazine starting material undergoes in situ transformation to form the bridging N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate (DPzCA) and chelating methyl pyrazine-2-carboximidate (2-MPzCI) ligands. inorgchemres.org

The synthesis and crystal structures of coordination polymers involving pyrazine-2,5-diyldimethanol with various metal halides have also been reported. researchgate.net These studies reveal one-dimensional (1D) chain structures for copper and zinc complexes and three-dimensional (3D) networks for cadmium complexes, all constructed through bridging organic linkers and halide ions. researchgate.net Furthermore, two highly porous metal-organic framework isomers of zinc, Zn2(TCPP)(DPB), were synthesized using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) and 1,4-di(pyridin-4-yl)benzene (B169997) (DPB), with their distinct topologies confirmed by X-ray diffraction. rsc.org

Interactive Data Table: Crystallographic Data for Selected Metal-Ligand Adducts
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
[Zn2(μ-DPzCA)(2-MPzCI)Cl3]--Binuclear zinc(II) complex inorgchemres.org
{[Cu(pzydmH2)0.5(μ-Br)(Br)(H2O)]·H2O}n--1D coordination polymer researchgate.net
{[Zn2(pzydmH2)(µ-Cl)(Cl)3(H2O)]·H2O}n--1D coordination polymer researchgate.net
{[Cd2(pzydmH2)(µ-Cl)4]·H2O}n--3D coordination network researchgate.net
Zn2(TCPP)(DPB) Isomer 1--Two-fold catenated 3D framework rsc.org
Zn2(TCPP)(DPB) Isomer 2--3D framework with DPB ligands in axial positions rsc.org

Investigation of Coordination Geometry and Intermolecular Interactions

In the binuclear zinc(II) complex mentioned previously, each zinc atom is five-coordinated in a distorted square-pyramidal geometry. inorgchemres.org The crystal lattice is stabilized by a network of non-classical hydrogen bonds, including N–H···Cl, C–H···N, and C–H···Cl interactions, as well as N-π interactions. inorgchemres.org The coordination environment of copper(II) in complexes with pyrazine amides is often an axially elongated octahedron or a square pyramid. mdpi.com

The flexibility of the succinate ligand in conjunction with the rigid pyrazine linker allows for the formation of cobalt(II) coordination polymers with varying architectures. nih.gov In these structures, the pyrazine ligand typically adopts a bridging mode, connecting two metal centers. nih.gov The resulting frameworks are further stabilized by extensive hydrogen bonding networks involving coordinated water molecules and the carboxylate groups of the succinate ligands. nih.gov In pyrazine-2,5-diyldimethanol-based coordination polymers, strong O-H···O, O-H···N, and O-H···X (where X is a halogen) hydrogen bonds, along with weaker C-H···O and C-H···X interactions, are observed. researchgate.net Additionally, π-π stacking between pyrazine rings contributes to the supramolecular assembly. researchgate.net

Spectroscopic Characterization of Complex Formation

Spectroscopic techniques provide valuable insights into the electronic and vibrational properties of molecules, offering evidence of metal-ligand coordination.

Binary and ternary platinum(II) and platinum(IV) complexes with 2-pyrazinecarboxamide have been synthesized and characterized using various spectroscopic methods, including IR and NMR spectroscopy. bendola.com These studies, combined with theoretical calculations, have helped to elucidate the structures of the resulting complexes. bendola.com

Shifts in IR Frequencies upon Coordination

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of ligands to metal ions by observing shifts in the vibrational frequencies of key functional groups.

Upon complexation of this compound with metal ions, characteristic shifts in the IR spectra are observed. bendola.com The stretching frequency of the carbonyl group (C=O) is particularly sensitive to coordination. researchgate.net For instance, in copper(II) chelates of pyrazine-2-carboxamide, the C=O band shifts to lower wavenumbers, around 1600 cm⁻¹, suggesting enolization and coordination through the deprotonated oxygen atom. Similarly, the NH₂ deformation bands also show shifts, confirming metal-ligand bonding. In platinum complexes with 2-pyrazinecarboxamide, the spectroscopic data indicate that the ligand acts as a bidentate donor, coordinating through both a nitrogen atom of the pyrazine ring and the carbonyl oxygen. bendola.com

Interactive Data Table: IR Spectral Data for Selected Complexes
Compound/LigandFunctional GroupWavenumber (cm⁻¹)ObservationReference
Pyrazine-2-carboxamideC=O~1700Free ligand
Cu(II)-Pyrazine-2-carboxamide ChelateC=O~1600Shift to lower wavenumber upon coordination
Pyrazine-2-carboxamideNH₂-Free ligand
Cu(II)-Pyrazine-2-carboxamide ChelateNH₂Lower wavenumbersShift upon coordination

Electronic Absorption Spectra of Metal Complexes

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is sensitive to changes in the coordination environment of a metal ion.

The electronic absorption spectra of metal complexes of this compound and related ligands reveal characteristic absorption bands. researchgate.net In a study of a new binuclear zinc(II) complex, the UV-Vis spectrum in methanol (B129727) showed absorption maxima at 222 nm and 269 nm. inorgchemres.org The electronic spectra of pentacarbonyl(pyrazine)metal(0) complexes of chromium, molybdenum, and tungsten have also been investigated. znaturforsch.com In situ UV-Vis spectrometry during constant potential electrolysis of the tungsten complex, W(CO)₅pz, showed the formation of [W(CO)₅pz]⁺. znaturforsch.com

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds provides insights into their redox properties and potential applications in areas such as catalysis and materials science.

Evaluation of Charge Transfer within Metal-Organic Frameworks

Metal-organic frameworks (MOFs) can exhibit interesting charge transfer properties, which are crucial for their potential use in optoelectronic applications. rsc.org The well-defined spatial arrangement of metal ions and organic linkers within MOFs facilitates the study and control of charge transfer processes. rsc.org

Symmetry-breaking charge transfer (SBCT) has been observed in a pyrene-based zirconium MOF, leading to the efficient generation of long-lived charge carriers. nih.gov This process is reminiscent of the "special pair" in natural photosynthetic systems and offers a pathway for developing artificial light-harvesting systems. nih.gov In pyrazine-embedded 2D conjugated MOFs, the redox-active pyrazine moieties can provide additional lithium-adsorption sites, leading to enhanced pseudocapacitance and high specific capacitance in lithium-ion storage applications. researchgate.net The development of 2D conjugated MOFs offers a promising platform for creating next-generation energy storage systems. researchgate.net

Derivatization Strategies and Structure Activity Relationships for Pyrazine Benzoic Acid Conjugates

Design and Synthesis of Novel Analogs of 2-(Pyrazine-2-carbonyl)benzoic Acid

The synthesis of novel analogs of this compound is a cornerstone of research aimed at discovering new drugs. These efforts are often guided by the need to improve activity against specific biological targets, such as kinases or microbial enzymes, and to overcome challenges like drug resistance.

Modifications on the Pyrazine (B50134) Ring

The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common motif in biologically active compounds. In the context of this compound analogs, modifications to this ring are a key strategy for modulating biological activity.

Research has shown that 2,6-disubstituted pyrazines are a promising chemotype for inhibiting protein kinases like CSNK2A. nih.gov In these analogs, the 4'-carboxyphenyl group at the 2-position of the pyrazine ring has been identified as optimal for CSNK2A activity, with little tolerance for further modification. nih.gov However, the 6-position of the pyrazine ring has been a focal point for introducing diversity to improve selectivity and potency. For instance, modifications at the 6-position, such as the introduction of a 6-isopropylaminoindazole substituent, have been explored to enhance selectivity over other kinases like PIM3. nih.gov Further optimization led to the discovery that a 6-isopropoxyindole analogue resulted in a nanomolar CSNK2A inhibitor with 30-fold selectivity over PIM3 in cellular assays. nih.gov Isosteric replacement with ortho-methoxy anilines also yielded analogs with good selectivity. nih.gov

The synthesis of these modified pyrazine rings often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl groups. nih.gov

Modifications on the Benzoic Acid Moiety (e.g., alkyl chains, substituents)

The benzoic acid portion of the molecule also presents opportunities for structural diversification to fine-tune the pharmacological profile of these compounds. Modifications can include the addition of various substituents to the benzene (B151609) ring or the incorporation of alkyl chains.

In the development of CSNK2A inhibitors, while the 4'-carboxyphenyl group was found to be optimal, some modifications to the benzoic acid have been investigated. nih.gov For example, the addition of a 3-fluoro group to the benzoic acid ring in one analog restored CSNK2A activity, although it diminished selectivity. nih.gov Conversely, introducing a larger 3-chloro group decreased CSNK2A activity, and a 3-methoxy group rendered the compound inactive, highlighting the sensitivity of the target to substitutions at this position. nih.gov

Another approach involves the derivatization of the carboxylic acid group itself. For instance, a salicylic (B10762653) acid derivative of pyrazinamide (B1679903) was synthesized by coupling the pyrazinamide moiety to a salicylic acid derivative that contained a 6-carbon alkyl chain. semanticscholar.org This was achieved through a Friedel-Crafts acylation of methyl salicylate (B1505791) followed by hydrolysis and subsequent imine formation. semanticscholar.org

The synthesis of substituted amides of pyrazine-2-carboxylic acids has also been a fruitful area of research. mdpi.comnih.gov By reacting the acid chloride of various substituted pyrazine-2-carboxylic acids with different anilines, a range of amides with varying substituents on the benzoic acid-equivalent portion have been generated. mdpi.comnih.gov These studies aimed to explore the impact of alkylated, alkoxylated, and halogenated anilines on the biological activity of the resulting compounds. mdpi.com

Variation of the Linking Group (e.g., hydrazone, amide, direct aryl-aryl linkage)

Hydrazone Linkage: Hydrazone linkages are frequently used to connect different pharmacophores. In one study, a pyrazinamide moiety was coupled with a salicylic acid derivative via an imine (a type of hydrazone) linkage. semanticscholar.org This was accomplished by reacting pyrazinoic acid hydrazide with a ketone on the salicylic acid derivative. semanticscholar.org Similarly, a series of pyrazine-2-carbohydrazide (B1222964) derivatives were synthesized by condensing pyrazinoic acid hydrazide with various substituted aromatic aldehydes, forming a hydrazone bond. researchgate.net

Amide Linkage: The amide bond is another common and stable linker. A significant body of work has focused on the synthesis of substituted amides of pyrazine-2-carboxylic acids. mdpi.comnih.gov These compounds are typically prepared by converting the pyrazine-2-carboxylic acid to its corresponding acid chloride, which is then reacted with a substituted aniline (B41778) to form the amide bond. mdpi.comnih.gov This synthetic route allows for the introduction of a wide variety of substituents on the anilino portion of the molecule.

Direct Aryl-Aryl Linkage: In some analogs, the pyrazine and benzoic acid rings are directly connected. For example, in a series of potent CSNK2A inhibitors, the 4'-carboxyphenyl group is directly attached to the 2-position of the pyrazine ring. nih.gov This direct linkage creates a relatively rigid structure, which can be advantageous for binding to a specific target. The synthesis of such compounds often utilizes palladium-catalyzed cross-coupling reactions. nih.gov

Other Linkers: More complex linkers have also been employed. For instance, a series of derivatives were synthesized where a piperazine (B1678402) or homopiperazine (B121016) ring serves as the linker between the pyrazine-2-carbonyl group and a substituted benzamide (B126) moiety. nih.govrsc.org In another example, a PEG chain was used to link an imidazo[1,2-a]pyrazine (B1224502) inhibitor to a peptide. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically altering different parts of the molecule and observing the effects on its potency and selectivity, researchers can develop a model that guides the design of more effective compounds.

Impact of Substituent Electronic and Steric Effects on Biological Activity

The electronic and steric properties of substituents on the pyrazine and benzoic acid rings can have a profound impact on the biological activity of this compound analogs.

Electronic Effects: The electronic nature of substituents (i.e., whether they are electron-donating or electron-withdrawing) can influence the distribution of electron density within the molecule, which in turn can affect its ability to interact with biological targets. For example, in a study of 2-pyrazoline (B94618) derivatives, the electronic nature of substituents on the aryl rings attached to the pyrazoline core was found to influence the extent of intramolecular charge transfer (ICT), which correlated with their fluorescent properties. nih.gov In the context of aniline derivatives, electron-withdrawing substituents on the benzene ring can decrease the electron cloud density, making certain reactions more difficult. acs.org Conversely, after monosubstitution with a halogen, the electron-withdrawing effect of the halogen can reduce the reactivity of the substituted product. acs.org

Steric Effects: The size and shape of substituents (i.e., their steric properties) are also critical. Large, bulky groups can hinder the binding of a molecule to its target site, while smaller groups may not provide sufficient interaction. The position of substituents is also important. For instance, in aniline derivatives, steric hindrance at the ortho position is greater than at the para position, which can affect the outcome of substitution reactions. acs.org In a series of CSNK2A inhibitors, a larger 3-chloro group on the benzoic acid ring led to a decrease in activity compared to a smaller 3-fluoro group, and a 3-methoxy group resulted in inactivity, suggesting that the size and nature of the substituent at this position are critical for binding. nih.gov

Influence of Lipophilicity on Pharmacological Profiles (e.g., LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net It describes the affinity of a molecule for a lipid-like environment compared to an aqueous environment.

The lipophilicity of pyrazine-benzoic acid conjugates can be modulated by introducing or modifying substituents. For example, the addition of alkyl groups or halogens generally increases lipophilicity, while the presence of polar groups like hydroxyl or carboxyl groups decreases it. In a study of substituted amides of pyrazine-2-carboxylic acids, the aim was to investigate the importance of increased lipophilicity for antimycobacterial and antifungal activity. mdpi.comnih.gov The inhibitory efficiency of some compounds was found to depend on the lipophilicity of the alkoxy substituent and its position on the aromatic ring. mdpi.com

It is generally accepted that molecules with very high lipophilicity (LogP > 5) may have poor aqueous solubility and absorption, and may be more susceptible to metabolic degradation. researchgate.net Therefore, optimizing the lipophilicity of this compound analogs is a key aspect of drug design. For instance, the oxidation of a methyl group to a more polar carboxyl group in one compound was found to reduce its lipophilicity, which likely accelerates its excretion from the body. mdpi.com

Rational Design Principles for Enhanced Biological Activity

The rational design of derivatives of this compound is a strategic process aimed at optimizing their therapeutic potential. This involves systematically modifying the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The design principles are largely guided by structure-activity relationship (SAR) studies of related pyrazine and benzoic acid-containing molecules. While specific research on the derivatization of this compound is not extensively documented in publicly available literature, the established principles for its parent scaffolds, pyrazinecarboxylic acid and benzoic acid, provide a strong foundation for predicting how modifications might enhance its biological effects.

The key strategies revolve around several core concepts:

Modification of the Pyrazine Ring: Introducing various substituents to the pyrazine ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile.

Alteration of the Benzoic Acid Moiety: Changes to the benzoic acid portion of the molecule, including the position and nature of the carboxylic acid group, can impact how the molecule binds to its biological target.

Modification of the Linker: The ketone linker between the pyrazine and benzene rings can also be a target for modification, for instance, by creating amide or ester derivatives to explore different chemical properties and potential prodrug strategies.

Structure-Activity Relationships in Pyrazine Amide Derivatives

A common derivatization strategy for pyrazine-2-carboxylic acids involves the formation of amides. Studies on a series of amides prepared from substituted pyrazine-2-carboxylic acids and various anilines have revealed important structure-activity relationships, particularly for antimycobacterial, antifungal, and photosynthesis-inhibiting activities.

A significant factor in the biological activity of these compounds is their lipophilicity (log P). For instance, in a series of pyrazine-2-carboxylic acid amides, the highest antituberculotic activity was observed in the most lipophilic compound. The substitution on the aniline ring is also critical. The presence of electron-withdrawing groups, such as trifluoromethyl groups, has been shown to enhance activity.

Table 1: Antitubercular and Photosynthesis-Inhibiting Activity of Substituted Pyrazine-2-Carboxamide Derivatives

Compound Substituent on Pyrazine Substituent on Aniline Activity IC50 (mmol·dm-3) for Photosynthesis Inhibition
2m 6-chloro 3,5-bis(trifluoromethyl) Most active photosynthesis inhibitor 0.026

| 2o | 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl) | Highest antituberculotic activity (72% inhibition) | Not Reported |

Data sourced from a study on substituted amides of pyrazine-2-carboxylic acids.

These findings suggest that for this compound, converting the carboxylic acid to an amide and introducing lipophilic, electron-withdrawing substituents on the amine component could be a fruitful strategy for enhancing biological activity.

Role of Substituents in Biological Targeting

The design of pyrazine-containing compounds as inhibitors of specific enzymes, such as histone acetyltransferases (HATs) p300/CBP, highlights the importance of specific structural features for potent and selective inhibition. A series of 1,4-pyrazine-containing inhibitors demonstrated that it is possible to achieve low micromolar IC50 values through systematic structural modifications. Although these are not direct derivatives of this compound, the principles are applicable. The studies indicate that the pyrazine core acts as a scaffold, and the substituents are responsible for key interactions with the target enzyme.

In another example, pyrazine-pyridine biheteroaryls have been developed as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). The rational design involved palladium-catalyzed reactions to connect the pyrazine and pyridine (B92270) rings and to introduce various side chains. This work demonstrated that specific side chains could impart high kinase selectivity and cellular potency. For this compound, this suggests that derivatization of the benzene ring with specific side chains could direct its activity towards particular biological targets.

Antimicrobial Activity of Pyrazine-2-Carbohydrazide Derivatives

Another derivatization approach involves converting the carboxylic acid group into a hydrazide, which can then be condensed with various aldehydes to form hydrazones. A study on pyrazine-2-carbohydrazide derivatives showed that these compounds exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. The nature of the aromatic aldehyde used for condensation plays a crucial role in determining the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected Pyrazine-2-Carbohydrazide Derivatives

Compound Code Aldehyde Used for Condensation Antibacterial Activity
PH 2 Cinnamaldehyde Active against S. aureus and B. subtilis
PH 4 4-Methoxybenzaldehyde Active against S. aureus and B. subtilis

| PH 12 | 3-Hydroxybenzaldehyde | Active against P. aeruginosa |

Data represents a selection of compounds and their activity from a study on pyrazine-2-carbohydrazide derivatives. The original data is presented as zone of inhibition in mm.

This derivatization strategy could be applied to this compound by first converting the benzoic acid moiety to a carbohydrazide (B1668358) and then reacting it with a library of aldehydes to generate a diverse set of derivatives for biological screening.

In Vitro Biological Activity and Mechanistic Insights of Pyrazine Benzoic Acid Derivatives

In Vitro Antimycobacterial Activity.researchgate.netrjpbcs.comnih.govnih.govsigmaaldrich.commdpi.com

Derivatives of pyrazine-2-carboxylic acid have demonstrated notable in vitro activity against various mycobacterial species, highlighting their potential as a foundation for new anti-tuberculosis drugs. nih.govnih.govsigmaaldrich.commdpi.com

Assessment against Mycobacterium tuberculosis H37Rv.nih.govnih.govmdpi.com

Numerous studies have evaluated the in vitro efficacy of 2-(pyrazine-2-carbonyl)benzoic acid derivatives against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested for their anti-tubercular activity. nih.gov Among the tested compounds, several exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. nih.govrsc.org Specifically, five compounds from a piperazine (B1678402) series (6a, 6e, 6h, 6j, and 6k) and one from a homopiperazine (B121016) series (7e) demonstrated this noteworthy activity. nih.govrsc.org Further evaluation of their 90% inhibitory concentrations (IC90) revealed that five of the most active compounds were effective at concentrations between 3.73 to 4.00 μM. nih.govrsc.org

In another study, a series of fifteen 3-benzylaminopyrazine-2-carboxamides were synthesized and screened. nih.gov Four of these compounds showed in vitro activity against M. tuberculosis H37Rv that was at least equivalent to the standard drug, pyrazinamide (B1679903), with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 42 µM. nih.gov The most potent compound in this series was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which displayed an MIC of 6 µM. nih.gov

Additionally, pyrazinoic acid esters have been investigated as potential prodrugs. Pyrazinoic acid n-octyl ester and pyrazinoic acid pivaloyloxymethyl ester were found to be both bacteriostatic and bactericidal against M. tuberculosis in vitro. nih.gov The activity of benzoic acid esters with various electron-withdrawing groups has also been explored, with nitrobenzoates, particularly dinitrobenzoates, showing very interesting antitubercular activity. mdpi.comnih.gov

Table 1: In Vitro Activity of Selected Pyrazine-Benzoic Acid Derivatives against M. tuberculosis H37Rv

Compound SeriesSelected CompoundsActivity MetricValue
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides6a, 6e, 6h, 6j, 6k, 7eIC501.35 - 2.18 µM
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides5 most active compoundsIC903.73 - 4.00 µM
3-Benzylaminopyrazine-2-carboxamides4 active compoundsMIC6 - 42 µM
3-Benzylaminopyrazine-2-carboxamides3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMIC6 µM
Pyrazinoic Acid EstersPyrazinoic acid n-octyl ester, Pyrazinoic acid pivaloyloxymethyl esterActivityBacteriostatic and Bactericidal
Benzoic Acid EstersNitrobenzoates and DinitrobenzoatesActivitySignificant Antitubercular Activity

Activity against Multi-Drug Resistant (MDR) Mycobacterium tuberculosis Strains in vitro.researchgate.netrjpbcs.comnih.gov

The emergence of multi-drug resistant (MDR) strains of M. tuberculosis necessitates the development of new drugs with novel mechanisms of action. Pyrazine (B50134) derivatives have shown promise in this area. nih.gov For instance, pyrazine thiocarboxamide and N-hydroxymethyl pyrazine thiocarboxamide have demonstrated bactericidal activity against M. tuberculosis under conditions where pyrazinamide shows little to no effect, suggesting potential efficacy against resistant strains. nih.gov

Esters of pyrazinoic acid have also been found to be active against pyrazinamide-resistant strains of M. tuberculosis in vitro. mdpi.com This is significant because pyrazinamide is a key first-line anti-TB drug, and resistance to it poses a major clinical challenge. The ability of these ester derivatives to bypass the common resistance mechanisms associated with pyrazinamide suggests a different mode of activation or action.

Mechanistic Investigations of Mycobacterial Inhibition in vitro.

Understanding the mechanism of action is crucial for the rational design of more effective drug candidates. Research into pyrazine-benzoic acid derivatives has pointed towards several potential molecular targets and pathways within the mycobacterium.

One of the proposed mechanisms of action for some pyrazine derivatives is the inhibition of essential mycobacterial enzymes. Molecular docking studies have been performed to investigate the potential targets of 3-benzylaminopyrazine-2-carboxamides. nih.gov These studies suggest that the active compounds may interact with the mycobacterial enoyl-ACP reductase (InhA). nih.gov InhA is a key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, the major and unique component of the mycobacterial cell wall. The active compounds were observed to share common binding interactions with known InhA inhibitors, lending support to this hypothesis. nih.gov

Another proposed mechanism of action for pyrazinamide and its derivatives is the disruption of membrane energetics. The active form of pyrazinamide, pyrazinoic acid (POA), is thought to interfere with membrane transport and energy production, particularly at the acidic pH found within macrophage phagosomes where M. tuberculosis can reside.

Regarding fatty acid synthesis, while some studies have suggested that POA inhibits fatty acid synthase I (FAS-I), other research has shown that POA does not directly inhibit purified mycobacterial FAS-I. nih.gov However, the PZA analog 5-chloro-pyrazinamide has been shown to irreversibly inhibit fatty acid synthesis in a time-dependent manner. nih.gov This suggests that while POA itself may not be a direct inhibitor of FAS-I, other pyrazine derivatives could indeed target this crucial pathway. The observation that esters of pyrazinoic acid are active against pyrazinamide-resistant strains also points to mechanisms that may differ from or bypass the standard POA-mediated effects. nih.gov

In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria.researchgate.netnih.gov

Beyond their antimycobacterial properties, certain pyrazine-benzoic acid derivatives have also been evaluated for their broader antibacterial activity.

A series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria. nih.gov All tested derivatives showed activity with Minimum Inhibitory Concentrations (MIC) of 0.98 μmol/L or higher against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most potent compound in this series was identified as 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate (B1225951). nih.gov

In another study, a series of pyrazine-2-carbohydrazide (B1222964) derivatives were synthesized and assessed. researchgate.net These compounds were found to be more potent against the selected Gram-positive bacterial strains compared to Gram-negative bacteria. researchgate.net The in vitro antibacterial activity was evaluated using the agar (B569324) cup plate method against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, and Escherichia coli (Gram-negative). researchgate.net

Table 2: In Vitro Antibacterial Activity of Pyrazine-Benzoic Acid Derivatives

Compound SeriesBacterial TypeActivityKey Findings
2-(Phenylcarbamoyl)phenyl pyrazine-2-carboxylatesGram-Positive (including MRSA)SignificantMIC ≥ 0.98 μmol/L. 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate was most active.
Pyrazine-2-carbohydrazide derivativesGram-Positive vs. Gram-NegativeMore potent against Gram-PositiveActive against S. aureus and B. subtilis.

In Vitro Antifungal Activity against Fungal Strains

Derivatives of pyrazine-2-carboxylic acid have been a subject of significant research due to their potential as antimicrobial agents. nih.gov Studies have explored their efficacy against a variety of fungal pathogens, revealing that structural modifications to the core molecule play a crucial role in determining the antifungal potency.

Further research into pyrazine analogs, such as those related to chalcones, has also confirmed the antifungal potential of this chemical class. nih.gov These compounds have been tested against multiple fungal strains, with their activity influenced by the types of substituents on the pyrazine ring. nih.gov In screening programs, the performance of new pyrazine-based molecules is often compared against standard antifungal drugs like Terbinafine to gauge their relative efficacy. doaj.org The collective results from these studies underscore the value of the pyrazine scaffold in the development of new antifungal agents. researchgate.netnih.gov

Table 1: In Vitro Antifungal Activity of Selected Pyrazine-2-Carboxylate Derivatives

Compound/SeriesTarget OrganismsKey FindingsReference
2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylatesFungal strains (especially moulds)Exhibited antifungal activity with MIC values ≥ 1.95 μmol/L. nih.gov
2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylateFungal strainsIdentified as the most active compound within its tested series. nih.gov
Pyrazine analogs of chalconesEight fungal strainsAntifungal potency was dependent on alkyl substitution on the pyrazine ring. nih.gov

Molecular-Level Interactions with Biological Targets

To understand the mechanisms underlying the biological activity of pyrazine-benzoic acid derivatives, computational studies are frequently employed. These methods provide critical insights into how these molecules interact with their biological targets at an atomic level, guiding the rational design of more potent compounds. semanticscholar.org

Computational Docking Studies to Identify Binding Sites and Interactions

Molecular docking is a powerful computational tool used to predict and analyze the interaction between a ligand, such as a pyrazine derivative, and the active site of a protein. semanticscholar.org This technique helps to elucidate the binding mode and rationalize the observed biological activity. nih.gov

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals common interaction patterns. The most frequent interaction is a hydrogen bond formed with the nitrogen atom of the pyrazine ring acting as an acceptor. acs.orgresearchgate.netnih.gov Other significant interactions include weak hydrogen bonds where the pyrazine hydrogen acts as a donor, π-interactions with aromatic amino acid residues, and coordination with metal ions within the protein's active site. acs.orgresearchgate.netnih.gov

Specific docking studies on pyrazine-2-carboxylic acid derivatives have provided detailed mechanistic hypotheses. For instance, when docked against the Mycobacterium tuberculosis InhA protein (PDB ID: 4DRE), derivatives showed distinct binding modes characterized by hydrogen bonding and π-π interactions, with the calculated binding affinity (rerank score) correlating with experimental MIC values. semanticscholar.orgresearchgate.net

In another example, pyrazine-linked 2-aminobenzamides were docked into the active sites of histone deacetylase (HDAC) enzymes such as HDAC1 (PDB ID: 4BKX) and HDAC2 (PDB ID: 4LY1). mdpi.com The studies showed the central pyrazine group positioned within the acetyl-lysine tunnel, forming interactions with key residues like G149, F150, H178, and F205. mdpi.com Furthermore, pyrazine derivatives have been studied for their potential to interact non-covalently with DNA, with proposed binding modes including groove binding and intercalation between base pairs. mdpi.com

Table 2: Summary of Molecular Docking Studies on Pyrazine Derivatives

Ligand ClassProtein Target (PDB ID)Key Interactions ObservedReference
Pyrazine-2-carboxylic acid derivativesM. tuberculosis InhA (4DRE)Hydrogen bonding, π-π interactions. semanticscholar.orgresearchgate.net
Pyrazine-linked 2-aminobenzamidesHistone Deacetylase 1 (4BKX)Interactions with G149, F150, H178, F205 in the acetyl-lysine tunnel; salt bridge formation. mdpi.com
Pyrazine-linked 2-aminobenzamidesHistone Deacetylase 2 (4LY1)Similar binding mode to HDAC1, engaging with key residues in the binding pocket. mdpi.com
General Pyrazine-based ligandsVarious proteins in PDBHydrogen bonds (N-atom as acceptor), π-interactions, metal coordination. acs.orgresearchgate.netnih.gov
Pyrazine-based compoundsDNANon-covalent groove binding and intercalation. mdpi.com

Potential Applications in Materials Science and Catalysis

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct reports on the use of 2-(pyrazine-2-carbonyl)benzoic acid as a linker in Metal-Organic Frameworks (MOFs) are scarce, the extensive research on related pyrazine (B50134) and aromatic carboxylic acid linkers provides a strong basis for predicting its behavior and potential applications.

The design of MOFs relies on the selection of appropriate organic linkers and metal nodes to form extended, often porous, crystalline structures. Pyrazine and its derivatives are widely used as linear or angular linkers capable of bridging metal centers to form 1D, 2D, or 3D networks. researchgate.netjyoungpharm.in For instance, pyrazine has been used in conjunction with other ligands like succinic acid to create 3D coordination polymers with cobalt, where the final architecture is influenced by the solvent system used during synthesis. researchgate.net Similarly, zinc and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine have been used to construct highly porous MOF isomers, demonstrating that solvent choice and acidic additives can direct the resulting topology. rsc.org

The synthesis of such materials is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic linker in a suitable solvent, often in a sealed container. For example, a zinc-based MOF containing 4-dimethylaminobenzoic acid was synthesized via a solvothermal approach in a mixed solvent of DMF and methanol (B129727) at 120°C for three days. nih.gov It is anticipated that this compound could be used in a similar manner, with the pyrazine and carboxylate moieties coordinating to metal ions to form robust frameworks. The specific structure would depend on the chosen metal ion, reaction temperature, and solvent system.

Table 1: Examples of Synthesis Conditions for MOFs with Related Linkers

Metal IonLinker(s)Solvent(s)Temperature (°C)Resulting StructureReference
Co(II)Pyrazine, Succinic AcidWaterHydrothermal3D Coordination Polymer researchgate.net
Zn(II)2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, 1,4-di(pyridin-4-yl)benzene (B169997)DMF/HBF4 or DEF/HNO3Not specified3D Porous MOF Isomers rsc.org
Zn(II)4-dimethylaminobenzoic acidDMF/Methanol1203D MOF nih.gov
Co(II)2,2′-bithiophen-5,5′-dicarboxylic acid, PyrazineDMF1053D Porous Framework acs.org

This table presents data for MOFs synthesized with linkers related to this compound to illustrate common synthetic approaches.

The functional properties of MOFs are highly dependent on their structure and composition. Pyrazine-based MOFs have shown potential in areas such as photosensitivity and electrical conductivity.

Photosensitivity: The incorporation of pyrazine ligands into MOFs can impart photosensitive properties. For example, a copper(II)-phthalate MOF incorporating pyrazine was found to exhibit enhanced electrical conductivity under visible light irradiation, demonstrating photosensitive Schottky barrier diode behavior. nih.gov This effect suggests that the pyrazine moiety can play a role in the electronic transitions that occur upon light absorption. nih.govacs.org Another example involves porphyrin-based MOFs, which are highly sensitive to oxygen due to the quenching of their fluorescence, a property useful for optical sensing. rsc.org

Electrical Conductivity: The development of electrically conductive MOFs is a significant area of research. Conductivity can be achieved through efficient charge transport pathways within the framework. Two-dimensional conjugated MOFs (2D c-MOFs) containing pyrazine have been specifically designed for this purpose. A copper-based 2D c-MOF with pyrazine sites (TBP-Cu-MOF) exhibited an electrical conductivity of 1.9 × 10⁻⁴ S/cm and was investigated as a cathode material for aqueous zinc-ion batteries. chinesechemsoc.org In other systems, such as a chromium chloride framework with pyrazine, inner-sphere electron transfer between the metal and the ligand creates charge delocalization, leading to conductivities as high as 0.032 S cm⁻¹. acs.org The combination of metal ions and conjugated organic linkers like pyrazine offers a viable strategy for creating materials with tailored electronic properties. acs.orgacs.org

Catalytic Applications of Metal Complexes

Metal complexes incorporating pyrazine-carboxylate type ligands have demonstrated significant catalytic activity in various organic transformations, particularly in oxidation reactions.

The oxidation of cyclohexene (B86901) is a benchmark reaction for testing the efficacy of new catalysts. A notable example involves a vanadium complex that, when used with pyrazine-2-carboxylic acid (PCA) as a co-catalyst and hydrogen peroxide as the oxidant, effectively catalyzes the oxidation of cyclohexene. epa.gov The primary product of this reaction is cyclohex-2-enyl hydroperoxide, with smaller amounts of other oxygenated products like cyclohex-2-enol and cyclohex-2-enone also being formed. epa.gov The proposed mechanism involves the generation of hydroxyl radicals from the interaction of hydrogen peroxide with the vanadium-PCA system. epa.gov

Iron complexes have also been shown to be effective catalysts for oxidation reactions, with pyrazine-2-carboxylic acid acting as an important additive or ligand. mdpi.comicp.ac.ru For instance, an iron(II) complex heterogenized on various supports was an active and recyclable catalyst for the oxidation of cyclohexane (B81311) in the presence of 2-pyrazinecarboxylic acid. mdpi.com These findings suggest that metal complexes of this compound could similarly function as catalysts in both homogeneous and heterogeneous systems for the oxidation of hydrocarbons.

The efficiency and selectivity of these catalytic systems are highly dependent on the reaction conditions. For the vanadium-PCA catalyzed oxidation of cyclohexene, the reaction is conducted in air, using hydrogen peroxide as the primary oxidant. epa.gov In other systems, such as the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) catalyzed by iron(III) complexes of 3-amino-2-pyrazinecarboxylate, microwave irradiation has been employed to enhance the reaction rate under solvent-free conditions. mdpi.com

Key parameters that can be optimized include:

Catalyst Loading: Typically, low catalyst loadings (e.g., 0.1 mol%) are desirable. mdpi.com

Oxidant: Hydrogen peroxide and tert-butyl hydroperoxide are common "green" oxidants. epa.govmdpi.com

Co-catalyst/Additive: The presence and concentration of additives like pyrazine-2-carboxylic acid can be crucial for catalytic activity. epa.govicp.ac.ru

Temperature and Reaction Time: These parameters are adjusted to maximize conversion and selectivity. Microwave-assisted heating can often reduce reaction times significantly. mdpi.com

Solvent: The choice of solvent, or the use of solvent-free conditions, can impact catalyst performance and the sustainability of the process.

Table 2: Catalytic Oxidation Results Using Related Pyrazine-Carboxylate Systems

Catalyst SystemSubstrateOxidantKey ProductsYield/ConversionReference
Vanadium complex / Pyrazine-2-carboxylic acidCyclohexeneH₂O₂ in airCyclohex-2-enyl hydroperoxide, Cyclohex-2-enol, Cyclohex-2-enoneNot specified epa.gov
Iron(III) complexes with 3-Amino-2-pyrazinecarboxylateCyclohexanoltBuOOH (TBHP)Cyclohexanone91.0%–93.1% yield mdpi.com
Iron(II) complex / Pyrazine-2-carboxylic acidCyclohexaneNot specifiedOxygenated productsActive & Recyclable mdpi.com

This table highlights the catalytic potential of metal complexes with pyrazine-carboxylate ligands in oxidation reactions.

Role as Pharmaceutical Intermediates in Broader Synthesis

The pyrazine-2-carbonyl structural motif is a key component in the design and synthesis of new pharmaceutical agents, particularly those with antimicrobial and anti-tubercular properties. This is largely inspired by the structure of Pyrazinamide (B1679903), a first-line drug for treating tuberculosis, which is a pyrazine-2-carboxamide. jyoungpharm.innih.gov

Researchers have synthesized numerous derivatives by coupling a pyrazine-2-carbonyl unit with other molecules to enhance biological activity. For example, a series of novel substituted benzamide (B126) derivatives containing a 4-(pyrazine-2-carbonyl)piperazine core were designed and synthesized. nih.govrsc.org Several of these compounds exhibited significant activity against Mycobacterium tuberculosis, with some showing higher potency than the standard drug pyrazinamide. nih.gov

In another study, a salicylic (B10762653) acid derivative was coupled with a pyrazinamide moiety to synthesize 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl) hydrazono)hexyl) benzoic acid, aiming to combine the properties of both molecules to combat resistant strains of tuberculosis. semanticscholar.org Furthermore, pyrazine-2-carbohydrazide (B1222964), synthesized from pyrazinamide, has been used as a scaffold to create a series of derivatives by condensation with various aromatic aldehydes, which were then evaluated for their antimicrobial activity. jyoungpharm.in These examples underscore the value of the this compound structure as a versatile intermediate and building block for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(pyrazine-2-carbonyl)benzoic acid, and how can reaction conditions be adjusted to improve yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and substituted benzoic acids. For example, photochemical reactions under UV light (365 nm) in acetonitrile or methanol yield benzoxazinone derivatives, with hydrolysis producing this compound . Optimization involves controlling solvent polarity, temperature, and irradiation time. A table summarizing reaction conditions and yields:

SolventTemperatureIrradiation TimeYield (%)
Acetonitrile25°C6 hours65–70
Methanol25°C8 hours55–60
  • Key Tools : UV-Vis spectroscopy for reaction monitoring, HPLC for purity analysis .

Q. How can the structural conformation of this compound be characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining dihedral angles between aromatic rings (e.g., pyrazine and benzoic acid moieties). For example, related pyrazine derivatives exhibit dihedral angles of 2.21°–4.57°, influencing π-π stacking and hydrogen-bonding networks . Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies using HPLC or LC-MS under acidic (pH 2–3), neutral (pH 7), and basic (pH 9–10) conditions at 40°C–60°C. Degradation products (e.g., hydrolyzed benzoic acid derivatives) can be identified via mass fragmentation patterns .

Advanced Research Questions

Q. How does metal coordination (e.g., Cu²⁺, Co²⁺) modify the biological activity of this compound derivatives?

  • Methodological Answer : Chelation with transition metals enhances antimicrobial or antitumor activity by altering redox properties and membrane permeability. For example, Cu²⁺ complexes of structurally analogous pyrazine-carbohydrazones show MIC values of 8–16 µg/mL against S. aureus .
  • Experimental Design :

  • Synthesize metal chelates via reflux in ethanol/water.
  • Characterize using ESR spectroscopy and cyclic voltammetry.
  • Assess bioactivity via microbroth dilution assays .

Q. What mechanistic insights explain the photooxidation of this compound derivatives under UV light?

  • Methodological Answer : Photooxidation involves singlet oxygen (¹O₂) generation via energy transfer from excited-state pyrazine moieties. ¹O₂ inserts into indole or benzoic acid rings, forming benzoxazinone derivatives (e.g., 2-(pyrazin-2-yl)-4H-3,1-benzoxazin-4-one). Solvent polarity (acetonitrile vs. methanol) affects reaction rates and product distribution .
  • Key Data :

  • Quantum yield of ¹O₂ generation: 0.45 in acetonitrile.
  • Hydrolysis product (2-[(pyrazine-2-carbonyl)amino]benzoic acid) forms in >60% yield in aqueous media .

Q. How can computational methods (e.g., DFT, NBO analysis) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates charge distribution, revealing electrophilic sites (e.g., carbonyl carbons with Mulliken charges of +0.35 e). Natural bond orbital (NBO) analysis identifies stabilizing interactions (e.g., LP(O) → σ*(C-N)) that influence reaction pathways .

Q. What strategies enable the synthesis of multi-functional derivatives (e.g., azo-linked or benzothiazolyl analogs) from this compound?

  • Methodological Answer : Diazotization followed by coupling with aromatic amines or heterocycles (e.g., benzothiazole) introduces azo groups. For example, 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid derivatives exhibit λmax at 450–480 nm (visible region), useful in dye-sensitized solar cells .
  • Optimization : pH-controlled coupling (pH 8–9) minimizes side reactions .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the solubility of this compound in polar solvents?

  • Analysis : Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and hydration states. SC-XRD data for hydrated forms show expanded lattices, increasing water solubility by 20–30% compared to anhydrous forms .
  • Resolution : Use dynamic vapor sorption (DVS) to quantify hygroscopicity and control hydration during synthesis .

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